An In-depth Technical Guide to 3-Chloro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a hydroxyl group on the benzene ring, imparts specific reactivity and makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and explores its applications, particularly in the realm of pharmaceutical and chemical development.
Core Chemical Identity and Properties
The definitive identifier for this compound is its CAS number.
CAS Number : 2420-16-8[1][2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Chloro-4-hydroxybenzaldehyde is presented in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper handling, and predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₂ | [3][4] |
| Molecular Weight | 156.57 g/mol | [3] |
| Appearance | White to light yellow or light orange powder/crystal | [1][2] |
| Melting Point | 133-137 °C | [1][2] |
| Boiling Point | 150 °C at 14 mmHg | [1][2] |
| Solubility | Soluble in polar solvents. Limited solubility in non-polar solvents. | [5] |
| pKa | 6.30 ± 0.18 (Predicted) | [1][2] |
| InChI Key | VGSOCYWCRMXQAB-UHFFFAOYSA-N | [1][3] |
| SMILES | O=Cc1ccc(O)c(Cl)c1 | [1] |
The presence of both a hydroxyl group and a chlorine atom influences the molecule's polarity and its ability to participate in hydrogen bonding, which in turn dictates its solubility characteristics.[5] The aldehyde functional group is the primary site of reactivity, undergoing a variety of chemical transformations.
Synthesis of 3-Chloro-4-hydroxybenzaldehyde
The most common and straightforward synthesis of 3-Chloro-4-hydroxybenzaldehyde involves the electrophilic chlorination of 4-hydroxybenzaldehyde.[1][2] This method is widely used due to the availability of the starting material and the relatively simple reaction conditions.
Reaction Workflow: Chlorination of 4-Hydroxybenzaldehyde
Caption: Workflow for the synthesis of 3-Chloro-4-hydroxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of 4-hydroxybenzaldehyde.[1][2]
Materials:
-
4-Hydroxybenzaldehyde
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (8.18 mmol) of 4-hydroxybenzaldehyde in 10 ml of chloroform.
-
Addition of Chlorinating Agent: To this solution, add 1.1 g (8.18 mmol) of N-chlorosuccinimide.
-
Reaction: Heat the reaction mixture to 50°C and stir for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in 25 ml of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water and then with a saturated saline solution.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography, using a mixture of 12% ethyl acetate in hexane as the eluent, to yield pure 3-Chloro-4-hydroxybenzaldehyde.[1]
Expected Yield: Approximately 86%.[1]
Applications in Synthesis
3-Chloro-4-hydroxybenzaldehyde is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and specialty chemical industries.[6][7]
Pharmaceutical Intermediates
A significant application is in the synthesis of more complex molecules with potential biological activity. For instance, it is a precursor for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.[6] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility.[6]
Synthesis of Bioactive Compounds
The compound is also used in the preparation of electrochemically active ferrocenyl hydrazone compounds.[6] Ferrocene derivatives are of interest in medicinal chemistry due to their unique electrochemical properties and potential as anti-tumor agents.[6]
Signaling Pathway Example: Synthesis of a Morpholine Derivative
The following diagram illustrates the initial steps in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, starting from 3-Chloro-4-hydroxybenzaldehyde. This pathway highlights the strategic use of protecting groups to achieve the desired transformation.
Caption: Synthetic pathway from 3-Chloro-4-hydroxybenzaldehyde.
Safety and Handling
3-Chloro-4-hydroxybenzaldehyde is classified as a hazardous substance and requires careful handling.[3][8][9]
-
Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[3][8][10] It may also cause respiratory irritation.[8][9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][2] The compound is noted to be air-sensitive.[1][2]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[9]
Spectral Data
Spectroscopic data is essential for the structural confirmation of 3-Chloro-4-hydroxybenzaldehyde.
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 9.840 (s, 1H), 7.898-7.894 (d, 1H, J = 1.6 Hz), 7.749- 7.724 (dd, 1H, J = 8.4Hz), 7.164-7.143 (d, 1H, J = 8.4Hz), 6.288 (s, 1H).[1]
-
Other Spectral Data: IR, MS, and ¹³C NMR data are also available from various chemical databases.[11][12]
Conclusion
3-Chloro-4-hydroxybenzaldehyde is a chemical intermediate of significant value in organic synthesis. Its well-defined properties and predictable reactivity make it a reliable building block for the construction of more complex molecules, particularly in the development of new pharmaceutical agents. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research and development setting.
References
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3-Chloro-4-hydroxybenzaldehyde - Solubility of Things. (URL: [Link])
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3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem. (URL: [Link])
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3-Chloro-4-hydroxybenzaldehyde | CAS#:2420-16-8 | Chemsrc. (URL: [Link])
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Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. (URL: [Link])
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3-hydroxybenzaldehyde, 100-83-4 - The Good Scents Company. (URL: [Link])
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3-Chloro-4-hydroxybenzaldehyde - SpectraBase. (URL: [Link])
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chemical label 3-Chloro-4-hydroxybenzaldehyde. (URL: [Link])
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